4-Fluoro-3,5-dimethylbenzyl bromide

Overview

Description

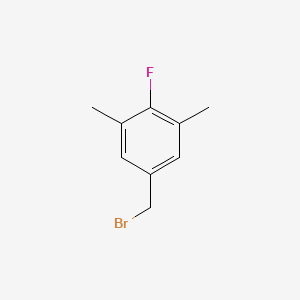

4-Fluoro-3,5-dimethylbenzyl bromide is a chemical compound with the CAS Number: 886501-82-2 . It has a molecular weight of 217.08 and its IUPAC name is 5-(bromomethyl)-2-fluoro-1,3-dimethylbenzene . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of this compound is C9H10BrF . The InChI code for this compound is 1S/C9H10BrF/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid substance . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Derivatizing Reagent for Analytical Chemistry

4-Fluoro-3,5-dimethylbenzyl bromide has been utilized in the synthesis of new derivatizing reagents. For instance, a derivative of this compound, 4-(4'-methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide (MTFP-TFBBr), was developed as an electrophoric derivatizing reagent. This derivative has applications in gas chromatography electron capture mass spectrometry (GC-EC-MS) for detecting minute quantities of substances, providing a lower volatility and reduced background noise in analysis compared to its pentafluorobenzyl counterpart (Murugaiah et al., 2006).

Building Blocks for Dendritic Materials

Compounds like 3,5-dimethoxybenzyl bromide, closely related to this compound, are of interest as potential building blocks in the synthesis of dendritic materials. The structural properties of these compounds are crucial for their application in material synthesis, as even small changes in molecular structure can significantly impact their properties (Pan et al., 2005).

Chiral Stationary Phases in Chromatography

Derivatives of this compound have been used in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC). These compounds, such as 3-fluoro-5-methylphenylcarbamates of cellulose and amylose, demonstrate significant chiral recognition abilities, which are valuable for separating racemic mixtures in analytical chemistry (Chankvetadze et al., 1997).

Protecting Group in Organic Synthesis

A novel benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been developed using a related benzyl bromide. This group provides stability against oxidizing conditions and can be removed under specific conditions, making it useful in the synthesis of various organic compounds (Crich et al., 2009).

Tandem Reactions in Heterocyclic Chemistry

This compound and its derivatives have been employed in tandem SN2-SNAr reaction sequences. These reactions are useful in the synthesis of highly functionalized heterocyclic compounds like 4H-1-benzopyrans, which are important in various chemical syntheses. The process is straightforward and yields products efficiently (Bunce et al., 2008).

Fluorescent RNA-Aptamer Complexes

This compound related compounds have been used in the creation of fluorescent RNA-aptamer complexes. For instance, an aptamer named Broccoli was developed, which binds and activates the fluorescence of specific fluorophores. This has applications in imaging RNA trafficking and as part of RNA-based sensors in live cells (Filonov et al., 2014).

Synthesis of Radiosensitizing Agents

Research in the potential of radiosensitizers has led to the synthesis of various 4-fluoro-3-nitrophenacyl alkylxanthates using a related compound, 4-fluoro-3-nitrophenacyl bromide. These compounds are synthesized through condensation reactions and have potential applications in enhancing the effects of radiation therapy (Skwarski et al., 1992).

Safety and Hazards

The safety information for 4-Fluoro-3,5-dimethylbenzyl bromide indicates that it is a hazardous substance . The GHS pictogram for this compound is GHS05 , which represents a corrosive substance. The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-Fluoro-3,5-dimethylbenzyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic substitution reactions, where it interacts with nucleophiles such as amines and thiols. These interactions often result in the formation of new carbon-nitrogen or carbon-sulfur bonds, which are crucial in the synthesis of various biochemical compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with target biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components. These metabolic interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. These interactions determine the compound’s availability and effectiveness in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes. Understanding its subcellular localization helps elucidate its precise role in cellular function .

properties

IUPAC Name |

5-(bromomethyl)-2-fluoro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOKJGNBUPEMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590659 | |

| Record name | 5-(Bromomethyl)-2-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886501-82-2 | |

| Record name | 5-(Bromomethyl)-2-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

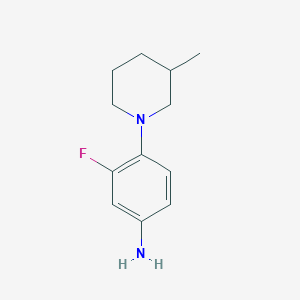

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)